Remodelin HBR

概要

説明

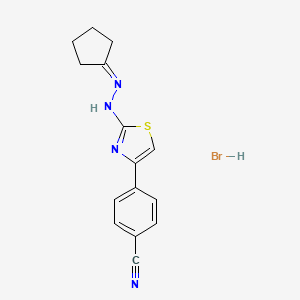

Remodelin hydrobromide (HBr) is a potent acetyl-transferase NAT10 inhibitor .

Synthesis Analysis

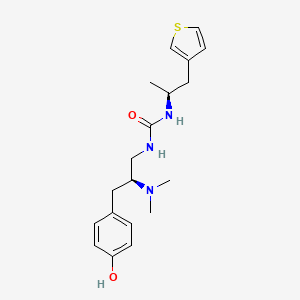

Remodelin is a small molecule inhibitor of N-acetyltransferase 10 (NAT10), reported to reverse the effect of cancer conditions such as epithelial to mesenchymal transition, hypoxia, and drug resistance . It has been found to alter many metabolic pathways .Molecular Structure Analysis

The molecular structure of Remodelin (sdf format) was obtained from the PubChem database . The molecular formula is C15H14N4S . The molecular weight is 282.36 (free base basis) .Physical And Chemical Properties Analysis

Remodelin HBR has a molecular weight of 363.3 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has a rotatable bond count of 3 . Its exact mass is 362.02008 g/mol . Its topological polar surface area is 89.3 Ų . It has a heavy atom count of 21 .科学的研究の応用

Inhibition of Hypoxia-Inducible Factors (HIFs)

Remodelin Hydrobromide, a specific inhibitor of NAT10, has been found to suppress hypoxia-induced or constitutional expression of HIFs in cells . The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl 2) or hypoxia in a dose or time-dependent way . This suggests that Remodelin could be a potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Potential Prognostic Biomarker and Therapeutic Target for HNSCC

NAT10, which Remodelin inhibits, has been identified as a potential prognostic biomarker and therapeutic target for Head and Neck Squamous Cell Carcinoma (HNSCC) . Inhibition of NAT10 using Remodelin resulted in reduced cell proliferation, migration, and invasion abilities in HNSCC cell lines . This suggests that Remodelin could be a promising drug for HNSCC in future clinical trials .

Study of Nuclear Architecture and Laminopathies

Remodelin is a useful tool to study how NAT10 affects nuclear architecture and its relationship to and possible treatments for laminopathies and aging . It is also useful in studying its over-expression found in a variety of soft tissue sarcomas .

Treatment of Osteosarcoma (OS)

Network pharmacology results have shown that Remodelin could be used for the treatment of OS . A total of 116 overlapping genes were identified as targets of Remodelin for the treatment of OS .

作用機序

Target of Action

Remodelin hydrobromide primarily targets the N-acetyltransferase 10 (NAT10) enzyme . NAT10 is a nucleolar N-acetyltransferase involved in the stabilization of microtubules . It also plays a role in the acetylation of N (4)‐Acetylcytidine (ac4C) . Key therapeutic targets of Remodelin against osteosarcoma (OS) have been identified as CASP3, ESR2, FGFR2, IGF1, and MAPK1 .

Mode of Action

Remodelin hydrobromide inhibits NAT10, which leads to changes in the acetylation of ac4C . This inhibition results in hypoacetylation modifications and hyperacetylation modifications . The presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way .

Biochemical Pathways

Remodelin hydrobromide affects several biochemical pathways. It has been shown to alter mitochondrial fatty acid elongation (MFAE) and mitochondrial beta-oxidation . Key enzymes associated with the MFAE pathway, such as Enoyl-CoA hydratase, short chain 1, mitochondrial (ECHS1), and Mitochondrial trans-2-enoyl-CoA reductase (MECR), show altered expression in the presence of Remodelin .

Pharmacokinetics

The compound’s ability to inhibit nat10 and affect various biochemical pathways suggests that it can penetrate cellular membranes and exert its effects intracellularly .

Result of Action

Remodelin hydrobromide has been shown to inhibit the proliferation of OS cells and reduce the expression of three genes: ESR2, IGF1, and MAPK1 . It also suppresses the elevated level of HIF-1α protein and its nuclear translocation . Furthermore, Remodelin can inhibit in vitro cell migration, invasion, and tube-formation .

Action Environment

The action of Remodelin hydrobromide can be influenced by environmental factors such as hypoxia . For instance, the presence of Remodelin can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by hypoxia . This suggests that the compound’s action, efficacy, and stability may vary depending on the cellular environment.

Safety and Hazards

特性

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWBCMSPDCSWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Remodelin HBR | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N4-acetylcytidine modification in myeloid cells within the context of cancer?

A1: Myeloid cells play a crucial role in the immune system's response to cancer. While the abstract doesn't delve into specific mechanisms, it highlights that downregulation of N4-acetylcytidine, a type of RNA modification, in myeloid cells leads to two significant outcomes []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)

![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)

![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)

![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)

![5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B610382.png)

![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)